molecular formula C10H11N3S B151519 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 138417-37-5

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No. B151519
M. Wt: 205.28 g/mol
InChI Key: MYBRNSIBHZNBGY-UHFFFAOYSA-N
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Description

The compound 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The specific structure of this compound, featuring a triazole ring substituted with methyl groups and a thiol functionality, suggests potential for unique physicochemical properties and biological activities.

Synthesis Analysis

The synthesis of triazole derivatives typically involves cyclization reactions and can be achieved through various methods, including the reaction of dithiocarbazinate with hydrazine hydrate . The synthesis of related compounds has been reported to proceed via multi-step reactions, yielding crystalline products with excellent yield . The synthesis process is often monitored using techniques such as FT-IR, MS, and NMR spectroscopy to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is often confirmed using X-ray diffraction, which provides detailed information about the crystal structure and supports the formation of specific tautomers, such as the thione isomer . Density functional theory (DFT) calculations are also employed to optimize the molecular structure and predict the most stable tautomeric forms . The presence of intramolecular hydrogen bonds and other non-covalent interactions can be investigated using Hirshfeld surface analysis .

Chemical Reactions Analysis

Triazole derivatives can exhibit tautomerism, particularly thiol-thione tautomerism, which can be influenced by intramolecular proton transfer . The equilibrium between these tautomeric forms can be studied using spectroscopic methods and theoretical calculations . The reactivity of these compounds can be further explored through their ability to undergo various chemical transformations, leading to the synthesis of a wide range of derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are characterized using a combination of experimental and theoretical methods. Spectral techniques such as FT-IR, UV-visible, and NMR spectroscopy provide insights into the vibrational modes, electronic transitions, and chemical environments within the molecule . Computational methods, including DFT and time-dependent DFT calculations, are used to predict electronic parameters, molecular electrostatic potential surfaces, and nonlinear optical properties . These properties are crucial for understanding the behavior of the compounds in different environments and their potential applications .

Scientific Research Applications

Field

Pharmaceutical Research

Application

The compound is used in the synthesis of triazole-pyrimidine hybrids, which have shown potential as neuroprotective and anti-neuroinflammatory agents . These agents could be used in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results

The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

New Psychoactive Substance

Field

Pharmaceutical Research

Application

The compound is used in the synthesis of a new psychoactive substance known as 4,4’-DMAR (4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine) . This substance has been examined by the EMCDDA and Europol .

Methods of Application

The compound is synthesized into 4,4’-DMAR, which has four enantiomers and exists as racemic cis- or trans- forms . It is a synthetic substituted oxazoline derivative interpretable as an analogue of 4-methylaminorex (4-MAR) and aminorex, which are psychostimulants .

Preparation of Phospholipase A2 Inhibitors

Field

Pharmaceutical Research

Application

The compound is used in the preparation of a range of phospholipase A2 inhibitors . These inhibitors have potential applications to central nervous system disorders .

Methods of Application

The (4S, 5S)- trans-4,4’-DMAR enantiomer of the compound has been featured in several patents related to the preparation of a range of phospholipase A2 inhibitors .

Results

While there are patent applications filed for some of its isomers, there are currently no therapeutic applications for 4,4’-DMAR .

Safety And Hazards

The safety and hazards associated with “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, it’s important to handle all chemicals with appropriate safety measures1.


Future Directions

The future directions for research on “4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol” are not clearly defined in the available resources. However, the development of novel therapeutic agents for a variety of pathological conditions has been a focus for medicinal chemists working with thiazole-bearing compounds4.


properties

IUPAC Name

4-methyl-3-(4-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-3-5-8(6-4-7)9-11-12-10(14)13(9)2/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYBRNSIBHZNBGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NNC(=S)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351516
Record name 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol

CAS RN

138417-37-5
Record name 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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